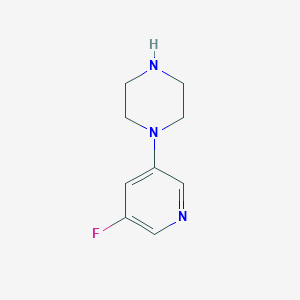

1-(5-Fluoropyridin-3-yl)piperazine

Description

Significance within Contemporary Medicinal Chemistry and Chemical Biology

The significance of 1-(5-Fluoropyridin-3-yl)piperazine in the realms of medicinal chemistry and chemical biology is primarily attributed to its unique structural features. The molecule incorporates a fluorinated pyridine (B92270) ring coupled with a piperazine (B1678402) moiety. The fluorine atom, a bioisostere of a hydrogen atom, can enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties of a lead compound. The piperazine ring, a common pharmacophore in numerous approved drugs, often imparts favorable pharmacokinetic characteristics, such as improved aqueous solubility and the ability to cross the blood-brain barrier.

Overview of Research Trajectories and Potential Applications

Academic and industrial research efforts have predominantly utilized this compound as a foundational element for the synthesis of a diverse array of bioactive molecules. The research trajectories stemming from this compound are broad, targeting a range of therapeutic areas.

One prominent area of investigation involves the development of novel agents for central nervous system (CNS) disorders. For instance, derivatives of this compound have been synthesized and evaluated as potential dopamine (B1211576) and serotonin (B10506) receptor modulators, which are key targets in the treatment of conditions like Parkinson's disease. thieme-connect.com The fluoropyridinylpiperazine core serves as a crucial component for achieving the desired receptor interaction profiles.

Another significant research avenue is the pursuit of new treatments for cognitive deficits. The scaffold has been incorporated into molecules designed as α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. nih.gov These receptors are implicated in cognitive processes, and their modulation represents a promising strategy for addressing the cognitive impairment associated with Alzheimer's disease and schizophrenia. nih.gov

Furthermore, the versatility of the this compound structure is demonstrated by its use in the synthesis of novel antibacterial agents. Researchers have designed and synthesized oxazolidinone derivatives containing this moiety, which have shown promising activity against various bacterial strains. mdpi.com

The application of this compound also extends to the development of diagnostic tools. It has been used as a precursor in the synthesis of Positron Emission Tomography (PET) ligands for imaging monoacylglycerol lipase (B570770) (MAGL), an important enzyme in the endocannabinoid system.

The following table summarizes the basic chemical information for this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1247652-06-7 |

| Molecular Formula | C₉H₁₂FN₃ |

| Physical Form | Solid |

The research trajectories clearly indicate that this compound is a privileged scaffold in drug discovery, providing a robust starting point for the development of new chemical entities with diverse therapeutic applications. Its continued use in synthetic and medicinal chemistry is anticipated to yield further innovations in the search for novel medicines.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-fluoropyridin-3-yl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3/c10-8-5-9(7-12-6-8)13-3-1-11-2-4-13/h5-7,11H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVXNTIGANYKNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CN=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 5 Fluoropyridin 3 Yl Piperazine and Analogues

Established Synthetic Routes to the Core Scaffold

The construction of the 1-(5-Fluoropyridin-3-yl)piperazine scaffold relies on established and versatile chemical reactions. These methods primarily involve the formation of the crucial carbon-nitrogen bond between the pyridine (B92270) and piperazine (B1678402) rings.

Nucleophilic Aromatic Substitution in Fluoropyridine-Piperazine Construction

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for synthesizing arylpiperazines, including the fluoropyridine series. acs.org In this reaction, a nucleophile (piperazine) displaces a leaving group on the aromatic ring. The reactivity of the aromatic ring is paramount and is significantly enhanced by the presence of electron-withdrawing groups and the high electronegativity of fluorine. acs.orgscispace.com The fluorine atom itself can act as a leaving group, and its substitution is often faster than that of other halogens like chlorine. acs.org For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than the reaction of 2-chloropyridine. acs.org

The synthesis of the this compound core typically involves the reaction of piperazine (or a protected version like Boc-piperazine) with a di-substituted pyridine, such as 3-bromo-5-fluoropyridine (B183902) or 3,5-difluoropyridine. The position of substitution is directed by the electronic properties of the pyridine ring. researchgate.net In an alternative approach for related compounds, the nitro group has been demonstrated to be an effective leaving group in SNAr reactions on electron-poor pyridyl systems, which can be displaced by a fluoride (B91410) anion. scispace.com

An alternative to direct SNAr with a fluorinated pyridine is a tandem C-H fluorination followed by nucleophilic substitution. acs.orgresearchgate.net This late-stage functionalization approach allows for the introduction of a fluorine atom onto a pre-existing pyridine ring, which is then substituted by a nucleophile like piperazine under mild conditions. acs.orgresearchgate.net

Strategies for N-Alkylation and Arylation of Piperazine Moieties

Once the this compound scaffold is formed, the secondary amine of the piperazine ring is a versatile handle for further functionalization through N-alkylation or N-arylation. researchgate.net These modifications are essential for exploring structure-activity relationships in drug discovery.

Common methods for N-alkylation include:

Nucleophilic Substitution: Reacting the piperazine with alkyl halides (e.g., chlorides, bromides) or sulfonates in the presence of a base. mdpi.com This method was used to synthesize Vilazodone, where a piperazine intermediate was reacted with 3-(4-chlorobutyl)-1H-indole-5-carbonitrile. mdpi.com

Reductive Amination: A two-step or one-pot reaction involving the condensation of the piperazine with an aldehyde or ketone to form an enamine or iminium ion, which is then reduced. mdpi.com This was employed in the synthesis of Venetoclax, where a piperazine intermediate underwent reductive amination with an aldehyde. mdpi.com

Michael Addition: The addition of the piperazine to an activated alkene.

N-arylation, the attachment of an aryl group to the piperazine nitrogen, is often accomplished using metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which uses a palladium catalyst, is a powerful method for this transformation. nih.gov Nickel-catalyzed amination has also been shown to be effective for the selective mono-arylation of piperazine with aryl chlorides. researchgate.net

Coupling Reactions for Bridging Moieties

Coupling reactions are instrumental in creating more complex molecules by forming carbon-carbon or carbon-heteroatom bonds. These reactions can be used to functionalize either the fluoropyridine ring or a substituent attached to the piperazine moiety.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is frequently used to form the initial C-N bond between the pyridine ring and piperazine, especially when direct SNAr is challenging. For example, tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate was synthesized from Boc-piperazine and 5-bromo-2-fluoropyridine (B45044) using a Pd(OAc)₂ catalyst with a BINAP ligand. nih.gov

Copper-Catalyzed Coupling: In some syntheses, copper salts are used to facilitate the coupling of piperazine with halo-pyridines. A method for preparing a cyclin-dependent kinase inhibitor intermediate involves the coupling of 2-amino-5-halogenated pyridine with piperazine, where the halogen's activity is enhanced by a cuprous salt catalyst. google.com

Design and Synthesis of Derivatives and Analogues

The this compound scaffold serves as a template for the design and synthesis of a wide array of derivatives. These modifications are typically aimed at optimizing biological activity and pharmacokinetic properties.

Systematic Structural Modifications of the Piperazine Ring

The piperazine ring is a frequent site for structural modification. These changes can range from simple substitutions to more complex alterations of the ring itself.

N-Acylation: The free secondary amine of the piperazine can be acylated to form amides. This was demonstrated in the synthesis of Nε-acryloyllysine piperazides, where the piperazine nitrogen was functionalized. hzdr.de

Homopiperazine (B121016) Analogues: The six-membered piperazine ring can be expanded to a seven-membered homopiperazine (1,4-diazepane) ring. The synthesis of homopiperazine analogues often follows similar routes, such as the reaction of 1-(5-chloropyridin-2-yl)-1,4-diazepane (B2427982) with an appropriate alkyl halide. nih.gov

Substitution on Piperazine Carbons: Introducing substituents on the carbon atoms of the piperazine ring increases structural complexity and can introduce chirality. These derivatives are often prepared from substituted piperazine starting materials. mdpi.com

The following table illustrates examples of modifications to the piperazine moiety.

| Base Scaffold | Reagent/Reaction Type | Resulting Moiety | Reference |

| 1-Arylpiperazine | Acryloyl chloride | N-Acylpiperazine | hzdr.de |

| 2,5-Dichloropyridine | 1,4-Diazepane | 1-Aryl-1,4-diazepane | nih.gov |

| 1-Arylpiperazine | Chloroalkylpyrimidine | N-(Pyrimidinyl)piperazine | mdpi.com |

Modifications and Substitutions on the Fluoropyridine Moiety

The fluoropyridine ring is another key site for structural diversification. Modifications can include the introduction of additional substituents or altering the substitution pattern of the existing groups.

Additional Ring Substituents: In the development of novel oxazolidinone derivatives, the core structure was elaborated by synthesizing compounds with an acetamide (B32628) group attached to an oxazolidinone ring, which in turn was connected to the fluoropyridine at the 3-position. mdpi.com The 6-position of the pyridine ring was further substituted with the functionalized piperazine. mdpi.com

Isomeric Scaffolds: The synthesis of various isomers, such as 1-(6-Fluoropyridin-2-yl)piperazine, 1-(6-Fluoropyridin-3-yl)piperazine, and 1-(2-Fluoropyridin-3-yl)piperazine, has been reported. nih.gov These are typically synthesized via nucleophilic aromatic substitution or Buchwald-Hartwig amination from the corresponding di- or halo-fluoropyridines. nih.gov

Hydrogenation of the Pyridine Ring: The pyridine ring can be fully or partially hydrogenated to yield fluorinated piperidines. This transformation can be achieved using rhodium-based catalysts, leading to all-cis-(multi)fluorinated piperidines. mdpi.com

The following table shows examples of different fluoropyridinylpiperazine isomers that have been synthesized.

| Compound Name | Synthetic Method | Precursors | Reference |

| tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate | SNAr | Boc-piperazine, 2,6-difluoropyridine | nih.gov |

| tert-Butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate | Buchwald-Hartwig Amination | Boc-piperazine, 5-bromo-2-fluoropyridine | nih.gov |

| tert-Butyl 4-(2-fluoropyridin-3-yl)piperazine-1-carboxylate | Buchwald-Hartwig Amination | Boc-piperazine, 3-bromo-2-fluoropyridine | nih.gov |

Incorporation of Additional Heterocyclic Systems

The core structure of this compound serves as a versatile scaffold for the introduction of other heterocyclic moieties, a common strategy in medicinal chemistry to modulate pharmacological properties. openmedicinalchemistryjournal.com The incorporation of diverse heterocyclic systems can influence factors such as binding affinity, selectivity, and pharmacokinetic profiles. mdpi.com Research has demonstrated the successful attachment of various heterocycles, including oxazolidinones, pyrimidines, and pyrazoles, to the fluoropyridinylpiperazine framework.

A notable example involves the synthesis of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives. In one approach, a multi-step reaction starting from a commercially available compound leads to an intermediate which, after deprotection, is coupled with 2,4-dichloropyrimidine. nih.gov This intermediate is then further reacted with different amines to generate the final products bearing a pyrimidine-substituted piperazine linked to the fluoropyridinyl-oxazolidinone core. nih.gov

Another synthetic route has led to the creation of piperazine-chalcone hybrids and their subsequent conversion to pyrazoline analogues. tandfonline.com For instance, the reaction of an appropriately substituted acetophenone (B1666503) with a fluoropyridine carboxaldehyde yields a chalcone. This intermediate, containing the this compound moiety, is then cyclized with hydrazine (B178648) hydrate (B1144303) to form the corresponding pyrazoline derivative, thereby incorporating a five-membered di-nitrogen heterocyclic ring. tandfonline.com

The structure-activity relationship (SAR) analysis of certain analogues has also highlighted the effects of incorporating different heterocyclic systems. For example, in a series of D2/5-HT1A receptor agonists, replacing a 1-(benzo[b]thiophen-4-yl)piperazine (B1287173) group with a 4-(piperazin-1-yl)thieno[3,2-c]pyridine (B26421) or a 3-(piperazin-1-yl)benzo[d]isothiazole resulted in a loss of efficacy for the D2L receptor. thieme-connect.com This demonstrates the significant impact that the choice of the appended heterocycle can have on the biological activity of the final compound.

Table 1: Examples of Incorporated Heterocyclic Systems

| Backbone Structure | Incorporated Heterocycle | Resulting Compound Class | Reference |

|---|---|---|---|

| 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone | Pyrimidine (B1678525) | (S)-N-((3-(5-fluoro-6-(4-(2-(methylamino)pyrimidin-4-yl)piperazin-1-yl)pyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide | nih.gov |

| 1-(Aryl)piperazine | Pyrazoline | 1-(4-(5-(3-Fluoropyridin-4-yl)-4,5-dihydro-1H-pyrazol-3-yl) phenyl) piperazine | tandfonline.com |

| Arylpiperazine | Thieno[3,2-c]pyridine | Thieno[3,2-c]pyridine analogues | thieme-connect.com |

| Arylpiperazine | Benzo[d]isothiazole | Benzo[d]isothiazole analogues | thieme-connect.com |

Advanced Synthetic Techniques and Methodological Development

The synthesis of this compound and its analogues leverages a range of modern synthetic methodologies. The primary methods for constructing the key N-aryl bond between the piperazine and the fluoropyridine ring include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mdpi.com

The SNAr reaction is particularly effective for electron-deficient heteroaromatic rings like fluoropyridine. The fluorine atom activates the pyridine ring towards nucleophilic attack by the piperazine nitrogen. mdpi.com This approach is often used in the synthesis of related structures, for example, in the preparation of t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate from piperazine and a 2-nitro-5-halopyridine. mdpi.com

Palladium-catalyzed methods offer a versatile alternative, especially for less activated aromatic systems. organic-chemistry.org The Buchwald-Hartwig amination allows for the coupling of aryl halides or triflates with amines, and it has become a powerful tool in the synthesis of arylpiperazines. These reactions typically employ a palladium catalyst and a suitable phosphine (B1218219) ligand. mdpi.comorganic-chemistry.org

Beyond the formation of the core structure, multi-step synthetic sequences are employed to build more complex analogues. These can involve a series of protection/deprotection steps, functional group interconversions, and further coupling reactions. For instance, the synthesis of complex derivatives may start with the creation of a core intermediate, like (S)-N-((3-(6-(4-(2-chloropyrimidin-4-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide, which is then elaborated through substitution reactions with various amines to produce a library of final compounds. nih.gov

The development of cost-effective and efficient routes is also a key consideration. This can involve optimizing reaction conditions, such as solvents and bases, and exploring alternative starting materials. mdpi.com For example, a process synthesis might favor a route that avoids the formation of difficult-to-separate by-products and utilizes readily available commercial reagents. mdpi.com

Table 2: Key Synthetic Methodologies

| Methodology | Description | Application Example | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Reaction of a nucleophile (piperazine) with an electron-deficient aromatic ring (fluoropyridine). | Formation of the N-aryl bond in N-arylpiperazine synthesis. | mdpi.com |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide with an amine. | A versatile method for synthesizing arylpiperazines. | mdpi.com |

| Multi-step Synthesis | A sequence of reactions including protection, deprotection, and coupling to build complex molecules. | Synthesis of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives. | nih.gov |

| Reductive Amination | Conversion of a carbonyl group to an amine via an imine intermediate. | A common method for N-alkylation of piperazines. | mdpi.com |

Molecular Pharmacology and Biochemical Interaction Profiles

Receptor Binding and Functional Modulatory Activities

Dopamine (B1211576) Receptor Subtype Affinities and Agonism/Antagonism (D2, D3, D4)

Derivatives of 1-(5-Fluoropyridin-3-yl)piperazine have been investigated for their affinity and activity at dopamine receptor subtypes.

D2 and D3 Receptors: A series of novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives were synthesized and evaluated for their activity at D2 and D3 receptors. researchgate.netthieme-connect.com Several of these compounds demonstrated agonistic activity at both D2 and D3 receptors. researchgate.netthieme-connect.com For instance, compound 7b exhibited an EC50 value of 0.9 nM at the D2 receptor and 19 nM at the D3 receptor, while compound 34c showed EC50 values of 3.3 nM and 10 nM for D2 and D3 receptors, respectively. researchgate.netthieme-connect.com These findings suggest that modifications to the parent compound can yield potent dual D2/D3 receptor agonists. researchgate.netthieme-connect.com

D4 Receptors: The structural analog, 1-(2,3-Dihydrobenzo[b] thieme-connect.comevitachem.comdioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine, has shown high binding affinity for the D4 receptor with a Ki value of 1.5 ± 0.7 nM. nih.gov This compound displayed significant selectivity for the D4 receptor over D1, D2, and D3 receptors, with Ki values for the latter being greater than 17,000 nM. nih.gov The replacement of a piperidine (B6355638) ring with a piperazine (B1678402) ring in some related ligand structures has been shown to induce a gain of efficacy at D2 and D3 receptors with minimal changes to D4 receptor efficacy. nih.govacs.org

Table 1: Dopamine Receptor Activity of this compound Derivatives

| Compound | Receptor | Activity | EC50/Ki |

|---|---|---|---|

| Compound 7b | D2 | Agonist | 0.9 nM (EC50) |

| Compound 7b | D3 | Agonist | 19 nM (EC50) |

| Compound 34c | D2 | Agonist | 3.3 nM (EC50) |

| Compound 34c | D3 | Agonist | 10 nM (EC50) |

| 1-(2,3-Dihydrobenzo[b] thieme-connect.comevitachem.comdioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine | D4 | High Affinity | 1.5 ± 0.7 nM (Ki) |

| 1-(2,3-Dihydrobenzo[b] thieme-connect.comevitachem.comdioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine | D1, D2, D3 | Low Affinity | >17,000 nM (Ki) |

Serotonin (B10506) Receptor Subtype Affinities and Modulatory Effects (e.g., 5-HT1A)

The interaction of this compound derivatives with serotonin receptors, particularly the 5-HT1A subtype, has been a key area of research.

5-HT1A Receptor: The same series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives that showed dopamine receptor activity also exhibited potent agonism at the 5-HT1A receptor. researchgate.netthieme-connect.com Compound 7b had an EC50 of 2.3 nM, and compound 34c had an EC50 of 1.4 nM for the 5-HT1A receptor. researchgate.netthieme-connect.com This indicates a potential for multi-target engagement, combining dopaminergic and serotonergic activity. researchgate.netthieme-connect.com In contrast, the D4-selective analog, 1-(2,3-dihydrobenzo[b] thieme-connect.comevitachem.comdioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine, showed low affinity for 5-HT1A and 5-HT2 receptors, with Ki values exceeding 5,800 nM. nih.gov

Table 2: Serotonin 5-HT1A Receptor Activity of this compound Derivatives

| Compound | Receptor | Activity | EC50 |

|---|---|---|---|

| Compound 7b | 5-HT1A | Agonist | 2.3 nM |

| Compound 34c | 5-HT1A | Agonist | 1.4 nM |

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonism (e.g., α7 nAChR)

The α7 nicotinic acetylcholine receptor (nAChR) is another important target for compounds containing the this compound scaffold. A medicinal chemistry effort led to the identification of N-[5-(5-fluoropyridin-3-yl)-1H-pyrazol-3-yl]-4-piperidin-1-yl-butyramide (SEN78702, WYE-308775) as a potent and selective full agonist of the α7 nAChR. researchgate.netnih.gov This compound emerged from the optimization of a previously reported lead compound and demonstrated improved properties, including enhanced plasma stability and brain levels. researchgate.net The development of such agonists is considered a promising therapeutic strategy for cognitive impairments. researchgate.netnih.gov

Sigma Receptor Ligand Properties (e.g., σ1, σ2)

The piperazine moiety is a common feature in ligands for sigma receptors. Research into analogs has provided insights into structure-affinity relationships. While direct binding data for this compound at sigma receptors is not extensively detailed in the provided context, related structures have been evaluated. For instance, studies on SYA 013 analogs, which include piperazine structures, have shown that modifications to the piperazine ring and its substituents can significantly alter binding affinity and selectivity for σ1 and σ2 receptors. nih.gov The replacement of a homopiperazine (B121016) ring with a piperazine ring in one analog did not cause a significant change in binding affinities at either sigma receptor, suggesting the piperazine can act as a bioisostere. nih.gov However, another study on a D4-selective analog, 1-(2,3-dihydrobenzo[b] thieme-connect.comevitachem.comdioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine, reported low affinity for sigma-1 receptors (Ki > 5,800 nM). nih.gov

Investigations into Other Neurotransmitter Receptor Systems

The broader pharmacological profile of this compound derivatives extends to other neurotransmitter systems, although with varying degrees of affinity. The D4-selective ligand 1-(2,3-dihydrobenzo[b] thieme-connect.comevitachem.comdioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine exhibited low affinity for several other receptor types, including α1A, α2A, α2C adrenergic receptors, muscarinic M1 receptors, and histamine (B1213489) H1 receptors. nih.gov This suggests a degree of selectivity for the D4 receptor over these other systems.

Enzyme Inhibition and Modulation Studies

While the primary focus of research on this compound and its derivatives has been on receptor interactions, some studies have touched upon their potential as enzyme modulators. For example, novel fluorinated cinnamylpiperazines, including 1-cinnamyl-4-(2-fluoropyridin-3-yl)piperazine, were synthesized and evaluated as potential monoamine oxidase B (MAO-B) ligands. nih.gov However, the results indicated that these compounds did not possess sufficient MAO-B binding affinity to be considered for applications such as positron emission tomography (PET) agents. nih.gov

Urease Enzyme Inhibitory Activities

The pyridylpiperazine structure is a key pharmacophore in the development of urease inhibitors. Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. bohrium.comfrontiersin.org Its activity in pathogens like Helicobacter pylori is linked to gastric diseases by enabling survival in the acidic stomach environment. bohrium.comfrontiersin.org Consequently, inhibiting urease is a significant therapeutic strategy.

Research into pyridylpiperazine derivatives has shown potent urease inhibition. bohrium.comfrontiersin.org For instance, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have demonstrated IC₅₀ values as low as 2.0 ± 0.73 µM, which is significantly more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 23.2 ± 11.0 µM). frontiersin.org Another study on pyridylpiperazine-based carbodithioates identified a derivative with an IC₅₀ of 5.16 ± 2.68 μM. nih.govfrontiersin.orgnih.gov The inhibitory potential is influenced by the nature and position of substituents on the associated aryl rings. frontiersin.org The strong performance of these related structures suggests that the this compound scaffold is a promising candidate for urease inhibition.

Table 1: Urease Inhibitory Activity of Selected Pyridylpiperazine Derivatives

| Compound/Derivative | Reported IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|

| 1-(3-nitropyridin-2-yl)piperazine Derivative 5b | 2.0 ± 0.73 | Thiourea | 23.2 ± 11.0 |

| 1-(3-nitropyridin-2-yl)piperazine Derivative 7e | 2.24 ± 1.63 | Thiourea | 23.2 ± 11.0 |

| Pyridylpiperazine Carbodithioate 5j | 5.16 ± 2.68 | Thiourea | 23.00 ± 0.03 |

| 1-(3-nitropyridin-2-yl)piperazine (Precursor) | 3.90 ± 1.91 | Thiourea | 23.2 ± 11.0 |

| 3-Nitropyridylpiperazine Derivative 19 | ~2.0–2.3 | Thiourea | 23.2 |

Transglutaminase 2 (TGase 2) Inhibition Profiles

Transglutaminase 2 (TGase 2) is a calcium-activated enzyme involved in protein cross-linking through transamidation. hzdr.denih.govacs.org Its dysregulation is implicated in fibrosis and cancer. hzdr.denih.govnih.gov The piperazine scaffold is central to a class of irreversible TGase 2 inhibitors known as Nε-acryloyllysine piperazides. hzdr.denih.govresearchgate.net

Studies on these inhibitors have explored systematic structural modifications, with a particular focus on incorporating fluorine-bearing substituents, highlighting the relevance of the fluoropyridinyl moiety. hzdr.denih.gov These compounds demonstrate potent, irreversible inhibition of TGase 2, with inhibitory activities (k_inact/K_I) ranging from 100 to 10,000 M⁻¹s⁻¹. hzdr.denih.gov The development of these inhibitors, some of which are being investigated as potential radiotracers for positron emission tomography (PET), underscores the importance of the fluorinated piperazine structure in targeting TGase 2. hzdr.dehzdr.de Covalent docking studies have provided a detailed understanding of how this class of inhibitors is recognized within the TGase 2 active site. hzdr.denih.gov Furthermore, selectivity profiling has shown that these compounds have an excellent selectivity for TGase 2 over other transglutaminases. hzdr.denih.gov

Table 2: Kinetic Data for Selected Nε-Acryloyllysine Piperazide TGase 2 Inhibitors

| Compound Class | Inhibitory Activity (k_inact/K_I) | Inhibition Type | Key Structural Feature |

|---|---|---|---|

| Nε-Acryloyllysine Piperazides | 100 - 10,000 M⁻¹s⁻¹ | Irreversible | Piperazine scaffold, some with fluorine-bearing substituents |

Cyclin-Dependent Kinase (CDK) Inhibition and Cell Cycle Regulation

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.govwikipedia.org The pyridinylpiperazine moiety is a key structural element in several potent CDK inhibitors. For example, Palbociclib, an FDA-approved drug for breast cancer, is a selective inhibitor of CDK4 and CDK6 that contains a 2-((5-(piperazin-1-yl)pyridin-2-yl)amino) group. nih.govcancercareontario.capfizeroncologydevelopment.com

These inhibitors function by preventing the G1 to S phase transition of the cell cycle. nih.govwikipedia.org They bind to CDK4/6, preventing the formation of the CDK4/6-cyclin D complex and subsequent phosphorylation of the retinoblastoma (Rb) protein. pfizeroncologydevelopment.comspandidos-publications.com This maintains the Rb-mediated block on E2F transcription factors, leading to G1 phase arrest and suppression of tumor growth. spandidos-publications.com A prolonged G1 arrest induced by CDK4/6 inhibition has been shown to downregulate replisome components and impair DNA replication origin licensing. embopress.org This can lead to replication stress and a long-term withdrawal from the cell cycle. embopress.org The established role of the pyridinylpiperazine scaffold in potent CDK inhibitors like Palbociclib suggests that this compound could serve as a valuable fragment or lead compound in the design of new cell cycle modulators. nih.gov

Exploration of Other Enzyme Targets

The versatile this compound scaffold has been explored for its activity against a variety of other enzyme and receptor targets.

Dopamine and Serotonin Receptors: Derivatives containing the (fluoropyridin-3-yl)piperazine core have been investigated as ligands for neurotransmitter receptors. One study developed a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives that act as potent agonists for D2, D3, and 5-HT1A receptors, with potential applications in treating Parkinson's disease. researchgate.net Another derivative, 1-(2,3-dihydrobenzo[b] bohrium.comspandidos-publications.comdioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine, was identified as a potent and highly selective antagonist for the D4 receptor, with a Ki value of 1.5 ± 0.7 nM. nih.gov

Antibacterial Targets: A series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives incorporating a piperazine moiety showed significant antibacterial activity against various Gram-positive bacteria, including drug-resistant strains. nih.govmdpi.com One compound exhibited an inhibitory effect eight times stronger than the antibiotic linezolid (B1675486). nih.govmdpi.com

LpxH Inhibition: In the search for new antibiotics against Gram-negative bacteria, pyridinyl sulfonyl piperazine derivatives have been designed as inhibitors of LpxH, an essential enzyme in lipid A biosynthesis. acs.orgresearchgate.net

Cytochrome P450 (CYP) Enzymes: Some pyridinylpiperazine derivatives have been shown to interact with metabolic enzymes. One such compound, EMTPP, was identified as a mechanism-based inactivator of cytochrome P450 2D6. acs.org

In Vitro Mechanistic Investigations

Elucidation of Molecular Mechanisms of Action

The mechanisms through which pyridinylpiperazine derivatives interact with their targets have been investigated using various in vitro techniques, including molecular docking and kinetic analysis.

CDK4/6 Inhibition: For CDK inhibitors like Palbociclib, the mechanism involves blocking the G1-S phase transition. nih.govspandidos-publications.com The drug occupies the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of the Rb protein, which in turn keeps the cell in the G1 phase. spandidos-publications.comecancer.org This leads to a cytostatic arrest. embopress.org

Urease Inhibition: Molecular docking studies of pyridylpiperazine-based urease inhibitors have shown favorable interactions within the enzyme's active site. frontiersin.orgnih.gov These interactions are crucial for stabilizing the inhibitor-enzyme complex and are predicted to result in strong binding energies, explaining their potent inhibitory activity compared to standards like thiourea. frontiersin.org

TGase 2 Inhibition: The mechanism for Nε-acryloyllysine piperazide inhibitors is irreversible covalent modification. hzdr.denih.gov Covalent docking studies show these molecules bind within the active site of TGase 2, where the acrylamide (B121943) "warhead" can react with the catalytic cysteine residue, permanently inactivating the enzyme. hzdr.denih.gov

LpxH Inhibition: Structural and quantum mechanics/molecular mechanics (QM/MM) analyses of pyridinyl sulfonyl piperazine inhibitors bound to LpxH revealed that their enhanced activity is due to improved interaction between the pyridinyl group and specific residues, such as F141, in the enzyme's insertion lid. acs.orgresearchgate.net

Cell-Based Assays for Biological Response Evaluation

The biological effects of compounds containing the fluoropyridinyl-piperazine scaffold have been assessed in various cell-based assays, confirming their activity in a cellular context.

Antiproliferative and Cytotoxicity Assays: Numerous studies have demonstrated the antiproliferative activity of piperazine derivatives against a wide range of human cancer cell lines. mdpi.comiiarjournals.orgnih.gov For example, piperazine derivatives of vindoline (B23647) showed potent activity against colon, CNS, melanoma, renal, and breast cancer cells. mdpi.com Other piperazine derivatives have shown cytotoxicity against hepatocellular carcinoma (HePG-2), prostate cancer (PC3), and colorectal carcinoma (HCT-116) cell lines, with IC₅₀ values in the micromolar range. ekb.eg Specifically, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were evaluated for safety through cytotoxicity experiments, confirming their potential for further development. nih.gov

Cell Cycle Analysis: In line with their mechanism as CDK inhibitors, cell cycle analysis has confirmed that treatment with piperazine-containing compounds leads to cell cycle arrest. For instance, piperazine-1-carbodithioate derivatives were found to induce the G2/M checkpoint in HCT-116 cells. nih.gov CDK4/6 inhibitors containing the pyridinylpiperazine motif effectively block cell cycle progression from G1 to S phase in vitro in breast cancer cell lines. pfizeroncologydevelopment.com This arrest can be maintained even in cells that overexpress oncogenes like cyclin D1. nih.gov

Antibacterial and Biofilm Assays: Novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were tested in cell-based assays against various drug-sensitive and drug-resistant Gram-positive bacterial strains, with one compound showing a minimum inhibitory concentration (MIC) of 0.25 µg/mL. nih.govmdpi.com These compounds were also shown to hamper the formation of bacterial biofilms. nih.gov

Table 3: Summary of Cell-Based Assay Findings for Pyridinylpiperazine Derivatives

| Assay Type | Cell Line(s) | Observed Biological Response | Compound Class |

|---|---|---|---|

| Antiproliferative | Various (Colon, CNS, Melanoma, Breast, etc.) | Significant growth inhibition, low micromolar GI₅₀ values. | Vindoline-piperazine derivatives. mdpi.com |

| Cytotoxicity | HePG-2, PC3, HCT-116 | Moderate cytotoxic activity (IC₅₀: 15-25 µM). | Piperazinyltriazolophthalazines. ekb.eg |

| Cell Cycle Analysis | HCT-116 | Activation of G2/M checkpoint. | Piperazine-1-carbodithioates. nih.gov |

| Cell Cycle Analysis | Breast Cancer Cell Lines | G1 to S phase arrest. | CDK4/6 inhibitors. pfizeroncologydevelopment.com |

| Antibacterial Activity (MIC) | Gram-positive bacteria | Potent inhibition (MIC as low as 0.25 µg/mL). | 3-(5-fluoropyridine-3-yl)-2-oxazolidinones. nih.govmdpi.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlation of Structural Features with Receptor Affinities and Selectivities

The 1-(5-fluoropyridin-3-yl)piperazine moiety is a common feature in compounds targeting a range of receptors, particularly in the central nervous system. The specific arrangement of the fluoropyridine and piperazine (B1678402) rings, along with substitutions on the piperazine nitrogen, significantly dictates the affinity and selectivity for these receptors.

In a series of 1-(pyrimidin-2-yl)piperazine derivatives developed as potential atypical antipsychotic agents, the substitution pattern on the piperazine and the nature of the heterocyclic ring were critical for receptor interaction. While these compounds were largely inactive at dopamine (B1211576) D2 receptors, they showed modest to weak affinity for 5-HT1A and alpha 1 receptors, and were potent ligands for sigma binding sites. nih.gov For instance, the R(+) enantiomer of one analog displayed up to 11-fold greater potency for sigma sites compared to its S(-) counterpart, highlighting the stereochemical sensitivity of this interaction. nih.gov

Further studies on sigma-2 (σ2) receptor ligands based on a different scaffold revealed that a piperazine analog maintained similar binding affinity to the lead compound, while removal of a chloro substituent significantly reduced binding at both sigma-1 and sigma-2 receptors. nih.gov This indicates that electronic and steric factors on the aromatic ring connected to the piperazine are crucial for maintaining high affinity.

In the context of dopamine and serotonin (B10506) receptors, a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives were designed as multi-target agonists for Parkinson's disease. thieme-connect.comthieme-connect.comresearchgate.net The results demonstrated that several of these compounds exhibited dual agonism at D2 and 5-HT1A receptors, with some even showing triple agonism at D2, D3, and 5-HT1A receptors. thieme-connect.comthieme-connect.comresearchgate.net The specific nature of the aryl group attached to the piperazine and the length of the alkyl linker were key determinants of the activity profile. For example, compound 7b showed EC50 values of 0.9, 19, and 2.3 nmol/L for D2, D3, and 5-HT1A receptors, respectively, while compound 34c had corresponding values of 3.3, 10, and 1.4 nmol/L. thieme-connect.comresearchgate.net

| Compound | D2 Receptor (EC50, nmol/L) | D3 Receptor (EC50, nmol/L) | 5-HT1A Receptor (EC50, nmol/L) |

| 7b | 0.9 | 19 | 2.3 |

| 34c | 3.3 | 10 | 1.4 |

Impact of Substituent Effects on Enzymatic Inhibition Potency

The this compound scaffold has also been incorporated into enzyme inhibitors, where substituent effects play a critical role in determining potency.

In the development of irreversible inhibitors for transglutaminase 2, a series of Nε-acryloyllysine piperazides were synthesized. hzdr.de While the core structure included a piperazine, modifications with fluorine-bearing substituents were a major focus. The inhibitory activities varied significantly, with k_inact/K_I values ranging from 100 to 10,000 M⁻¹s⁻¹, demonstrating a strong dependence on the nature of the substituents. hzdr.de

A separate line of research focused on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives as antibacterial agents. These compounds, which incorporate the fluoropyridinyl moiety, showed potent activity against Gram-positive bacteria. mdpi.com Compound 7j , for example, was eight times more potent than the established antibiotic linezolid (B1675486), with a minimum inhibitory concentration (MIC) of 0.25 µg/mL. mdpi.com This highlights the significant enhancement in potency that can be achieved through appropriate substitution on the core structure.

| Compound Series | Target Enzyme | Key Findings |

| Nε-acryloyllysine piperazides | Transglutaminase 2 | Inhibitory activities (k_inact/K_I) ranged from 100-10,000 M⁻¹s⁻¹, highly dependent on substituents. hzdr.de |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives | Bacterial targets | Compound 7j showed an MIC of 0.25 µg/mL, 8-fold more potent than linezolid. mdpi.com |

| Piperazine–chalcone hybrids | VEGFR-2 Kinase | IC50 values ranged from 0.57 µM to 1.48 µM. nih.gov |

Role of the Fluoropyridinyl and Piperazine Scaffolds in Biological Activity

The fluoropyridinyl and piperazine scaffolds are fundamental building blocks that confer specific properties to the molecules in which they are found.

The piperazine ring is a common motif in medicinal chemistry, often serving as a linker or a pharmacophore that can interact with various biological targets. evitachem.com Its basic nitrogen atoms can be protonated at physiological pH, enabling ionic interactions with acidic residues in protein binding sites. blumberginstitute.org The conformational flexibility of the piperazine ring also allows it to adopt different shapes to fit into diverse binding pockets. In many cases, both nitrogen atoms of the piperazine are crucial for optimal binding affinity. researchgate.net

The fluoropyridinyl moiety also plays a significant role. The fluorine atom can modulate the electronic properties of the pyridine (B92270) ring, influencing its pKa and its ability to participate in hydrogen bonding or other non-covalent interactions. acs.org The position of the fluorine atom is critical; for example, in a series of pyridyl nitrofuranyl isoxazolines with antibacterial activity, the 3-pyridyl analogue with a piperazine linker was more active than the corresponding 2- and 4-pyridyl analogues. doi.org Furthermore, the replacement of a hydrogen atom with fluorine can block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate. acs.org

In the development of antibacterial 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, the combination of the fluoropyridine ring with the oxazolidinone core was essential for potent activity against Gram-positive bacteria, including drug-resistant strains. mdpi.com Similarly, in a series of dopamine/serotonin receptor agonists, the 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine structure was designed to provide a multi-target profile for treating Parkinson's disease. thieme-connect.comthieme-connect.comresearchgate.net

Bioisosteric Design Strategies and Their Pharmacological Consequences

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. uni-muenchen.de

In the context of this compound derivatives, various bioisosteric replacements have been explored. For instance, in the design of sigma-2 receptor ligands, a homopiperazine (B121016) scaffold was evaluated as a bioisostere for piperazine. nih.gov The study found that modifications to these scaffolds could yield ligands with high affinity and selectivity for the σ2 receptor. nih.gov

Another example can be seen in the development of dopamine/serotonin receptor agonists, where a bioisosteric approach was used to design 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives from benzamide (B126) precursors. thieme-connect.comthieme-connect.com This strategy led to compounds with a desirable multi-target profile.

The replacement of a piperazine ring with other diamine-containing structures, such as pyrazole (B372694), has also been investigated. blumberginstitute.org The rationale is that the N-H of a pyrazole can mimic a protonated piperazine nitrogen, acting as a hydrogen bond donor. blumberginstitute.org However, the success of this strategy is highly context-dependent, and in some cases, the piperazine ring itself is found to be superior. blumberginstitute.org

The introduction of fluorine as a bioisostere for hydrogen is a common tactic to enhance metabolic stability and modulate binding affinity. acs.org In a series of factor Xa inhibitors, the substitution of a hydrogen with a fluorine atom ortho to an amide N-H group improved cell permeability, likely due to an intramolecular electrostatic interaction that masks the hydrogen bond donor. acs.org

Development and Application of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the structural features that are important for activity.

While specific QSAR models for this compound itself are not extensively detailed in the provided context, the principles of QSAR have been applied to related classes of compounds. For example, a QSAR study on piperine (B192125) analogs as efflux pump inhibitors identified key descriptors such as partial negative surface area, molecular shadow, and heat of formation that correlated with inhibitory activity. nih.gov The resulting model had a high predictive accuracy (r² = 0.962, q² = 0.917), demonstrating the utility of this approach for designing more potent inhibitors. nih.gov

In another study, a hybridized 3D-QSAR model was developed using two different series of PLK1 inhibitors. mdpi.com This model guided the design of a novel scaffold, leading to the identification of a potent and selective PLK1 inhibitor. mdpi.com Similarly, a comparative QSAR investigation was performed on a series of 3,5-bis(arylidene)-4-piperidone derivatives to develop predictive models for cytotoxicity. brieflands.com The best models, generated using a genetic algorithm-partial least squares (GA-PLS) method, showed good predictive ability and highlighted the importance of molecular density and topological indices for cytotoxic activity. brieflands.com

Computational Chemistry and Molecular Modeling Approaches

Ligand-Target Molecular Docking for Binding Mode Predictions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of 1-(5-fluoropyridin-3-yl)piperazine, docking studies have been instrumental in elucidating potential binding modes and key interactions with various biological targets.

In the development of novel antibacterial agents, molecular docking was used to predict the binding mode of a derivative containing the 3-(5-fluoropyridin-3-yl) moiety within its target. mdpi.com These studies are crucial for understanding the structure-activity relationship and optimizing the compound's design. Similarly, in the search for anticancer agents, piperazine-chalcone hybrids have been docked into the ATP-binding site of VEGFR-2 kinase to understand their inhibitory mechanism. tandfonline.com

Another significant application has been in the fight against SARS-CoV-2. Derivatives incorporating a piperazine (B1678402) moiety have been docked at the interface of the viral spike protein's receptor-binding domain (S1-RBD) and the human angiotensin-converting enzyme 2 (hACE2). nih.gov These simulations aim to identify compounds that can disrupt this critical interaction, thereby inhibiting viral entry into host cells. nih.gov The docking results for these studies typically highlight key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. For instance, docking studies of diazepane analogs, which share structural similarities with piperazine derivatives, into the SARS-CoV-2 main protease (Mpro) active site revealed crucial hydrogen bond interactions with residues like H163. scienceopen.comnih.gov

Table 1: Examples of Molecular Docking Interactions for Related Piperazine Derivatives

| Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone | Bacterial Ribosome | Not specified | Binding Mode Prediction |

| Piperazine-chalcone hybrids | VEGFR-2 Kinase | Not specified | Binding to ATP-binding site |

| 7-azaindole (B17877) derivatives with piperazine | SARS-CoV-2 S1-RBD/hACE2 | TYR505 (S1-RBD), LYS353 (hACE2) | Hydrogen bond, pi-pi interactions |

| Diazepane/Piperazine derivatives | SARS-CoV-2 Mpro | H163 | Hydrogen bond |

This table is illustrative of the types of interactions predicted for similar compound classes based on available research.

Molecular Dynamics Simulations for Conformational Analysis and Interaction Dynamics

Following molecular docking, molecular dynamics (MD) simulations offer a more dynamic view of the ligand-target complex. By simulating the movements of atoms and molecules over time, MD can assess the stability of the predicted binding pose, analyze conformational changes, and provide a deeper understanding of the interaction dynamics.

For potential SARS-CoV-2 inhibitors, MD simulations have been used to validate the stability of the docked conformations. nih.govscienceopen.com For example, simulations of a 7-azaindole derivative featuring a piperazine linker showed that the compound could stably bind to the S1-RBD-hACE2 interface, with key hydrogen bonds and pi-pi interactions being maintained for a significant portion of the simulation time. nih.gov These simulations can also reveal the role of water molecules in mediating interactions and can lead to a more accurate calculation of binding free energies. nih.gov

In the optimization of SARS-CoV-2 Mpro inhibitors, MD simulations helped to confirm that specific isomers would have stable binding within the enzyme's active site, a prediction that was later confirmed by in vitro testing. nih.gov These simulations provide crucial insights into the flexibility of both the ligand and the protein, which is essential for designing compounds with improved affinity and specificity. scienceopen.comresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules like this compound. tandfonline.com These methods provide detailed information about the molecule's electronic structure, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. tandfonline.comresearchgate.net

In Silico Prediction of Pharmacokinetic-Relevant Properties (excluding human data)

Before a compound can be considered for further development, it is crucial to assess its drug-like properties. Cheminformatics tools allow for the in silico prediction of key Absorption, Distribution, Metabolism, and Excretion (ADME) parameters. mdpi.comresearchgate.net For this compound and its analogs, these predictions provide an early-stage filter to identify candidates with favorable pharmacokinetic profiles, thereby reducing late-stage attrition. growingscience.com

A critical parameter is the lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP) or the distribution coefficient at pH 7.4 (logD₇.₄). mdpi.comnih.gov These values indicate how a compound will distribute between aqueous and lipid environments in the body, affecting its absorption and distribution. For example, a related compound, 1-(2,3-dihydrobenzo[b] tandfonline.comtandfonline.comdioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine, was reported to have a logD₇.₄ value of 1.81. nih.gov In another study on 4'-(piperazin-1-yl)benzanilides, calculated logP values ranged from 3.26 to 6.10, and logD₇.₄ values ranged from 1.96 to 6.10. mdpi.com Other properties typically predicted include aqueous solubility, polar surface area (PSA), and the number of rotatable bonds, all of which contribute to a compound's potential as a drug candidate. u-strasbg.fr

Table 2: Predicted Physicochemical Properties for Related Piperazine Compounds

| Compound Class | Property | Predicted Value Range | Reference |

| Fluoropyridinyl-piperazine derivative | logD₇.₄ | 1.81 | nih.gov |

| 4'-(Piperazin-1-yl)benzanilides | logP | 3.26 - 6.10 | mdpi.com |

| 4'-(Piperazin-1-yl)benzanilides | logD₇.₄ | 1.96 - 6.10 | mdpi.com |

This table presents examples of predicted pharmacokinetic-relevant properties for structurally related compounds.

Cheminformatics and Virtual Screening in Compound Discovery

Cheminformatics plays a vital role in modern drug discovery by managing and analyzing vast chemical datasets. u-strasbg.fr Virtual screening is a key cheminformatics technique that involves computationally searching large libraries of chemical structures to identify molecules that are likely to bind to a specific drug target. chemrevlett.com

The this compound scaffold can be used as a query in these virtual screens to find novel molecules with similar structural features. Alternatively, it can emerge as a "hit" from a broader screening campaign. chemrevlett.com These large-scale docking or pharmacophore-based screens allow researchers to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing. u-strasbg.frchemrevlett.com For example, virtual libraries of molecules based on a piperazine or diazepane core can be enumerated and docked into a target's active site to identify the most promising candidates for synthesis. scienceopen.com This approach significantly accelerates the hit-to-lead optimization process by focusing resources on compounds with the highest probability of success. growingscience.com

Medicinal Chemistry and Drug Discovery Applications

Hit-to-Lead Optimization Strategies and Case Studies

The development of potent and selective drug candidates often begins with a "hit" compound identified through high-throughput screening. The 1-(5-fluoropyridin-3-yl)piperazine moiety has been a key component in several hit-to-lead optimization campaigns.

One notable case study involves the development of multi-target agents for Parkinson's disease. thieme-connect.comdntb.gov.uathieme-connect.comresearchgate.netresearchgate.net Researchers designed and synthesized a series of novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives. thieme-connect.comdntb.gov.uathieme-connect.com This work was based on a bioisosterism approach, where known pharmacophores are replaced with structurally similar groups to improve properties. thieme-connect.comdntb.gov.uathieme-connect.com The initial lead compounds, brexpiprazole (B1667787) and a related compound, showed promising activity at dopamine (B1211576) D2/D3 and serotonin (B10506) 5-HT1A receptors. thieme-connect.com By incorporating the this compound scaffold, scientists aimed to create compounds with a balanced agonistic activity at these receptors, which is believed to be beneficial for treating both motor and non-motor symptoms of Parkinson's disease. thieme-connect.comdntb.gov.uathieme-connect.com

The optimization process involved synthesizing twenty new derivatives and evaluating their activity. thieme-connect.comdntb.gov.ua Two compounds, 7b and 34c , emerged as particularly promising, with potent agonistic effects on D2, D3, and 5-HT1A receptors. thieme-connect.comdntb.gov.uathieme-connect.com Compound 34c also demonstrated good metabolic stability in vitro, a crucial parameter for drug development. thieme-connect.comdntb.gov.uathieme-connect.com This study highlights how the this compound core can be systematically modified to generate drug candidates with improved, multi-target pharmacological profiles. thieme-connect.com

Rational Design of Novel Chemical Entities

The rational design of new drugs often involves computational modeling and a deep understanding of structure-activity relationships (SAR). The this compound scaffold has been instrumental in the rational design of novel chemical entities for various therapeutic targets.

For instance, in the pursuit of new antibacterial agents, a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine (B1678402) were designed. nih.gov This design was based on the known antibacterial properties of oxazolidinones, with the introduction of the fluoropyridine and pyrimidine (B1678525) rings intended to enhance activity and explore new binding interactions. nih.gov The electronegativity of the pyrimidine ring and its ability to form hydrogen bonds were key considerations in this design strategy. nih.gov

Another example is the design of dopamine D4 receptor antagonists for potential use in treating schizophrenia. nih.gov Researchers developed 1-(2,3-dihydrobenzo[b] dntb.gov.uaelsevierpure.comdioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine, a potent and highly selective D4 antagonist. nih.gov This compound was specifically designed to have high affinity for the D4 receptor while showing minimal interaction with other dopamine receptor subtypes (D1, D2, D3) and serotonin receptors. nih.gov The high selectivity of this compound makes it a valuable tool for studying the role of the D4 receptor in neuropsychiatric disorders and a potential lead for developing improved antipsychotic medications. nih.gov

Therapeutic Area-Specific Research Directions

The versatility of the this compound scaffold is evident in the diverse therapeutic areas where its derivatives have shown promise.

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. nih.gov Derivatives of this compound are being explored for their potential to combat bacterial infections, including those associated with biofilms. nih.gov

A recent study focused on the synthesis and evaluation of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives. nih.gov These compounds were found to exhibit significant antibacterial activity against a range of Gram-positive bacteria, including drug-resistant strains. nih.gov Notably, compound 7j from this series showed an eight-fold stronger inhibitory effect than the clinically used antibiotic linezolid (B1675486) against certain strains. nih.gov

Furthermore, these compounds were also found to inhibit the formation of biofilms, which are communities of bacteria that are notoriously difficult to treat. nih.gov The ability to both kill bacteria and prevent biofilm formation makes these derivatives particularly promising candidates for further development. nih.gov Molecular docking studies have provided insights into the potential binding modes of these compounds, which can guide future optimization efforts. nih.gov

Table 1: Antibacterial Activity of Selected 3-(5-fluoropyridine-3-yl)-2-oxazolidinone Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) against S. aureus (µg/mL) |

| 7j | 0.25 |

| Linezolid (Reference) | 2 |

The this compound scaffold has been extensively utilized in the development of agents targeting the central nervous system.

Alzheimer's Disease: Piperazine derivatives are being investigated as potential therapeutic agents for Alzheimer's disease. elsevierpure.comnih.gov One approach involves the activation of the transient receptor potential canonical 6 (TRPC6) channel, which plays a role in memory formation and dendritic spine stability. elsevierpure.comnih.gov Agonists of TRPC6 have shown beneficial effects in models of Alzheimer's disease. elsevierpure.comnih.gov Research has identified piperazine-containing compounds that can potentiate TRPC6 channels and protect against amyloid toxicity. elsevierpure.com

Schizophrenia: As mentioned earlier, derivatives of this compound have been designed as highly selective dopamine D4 receptor antagonists. nih.gov The D4 receptor is a key target in the treatment of schizophrenia, and selective antagonists are sought to reduce the side effects associated with older antipsychotic drugs that have a broader receptor-binding profile. nih.gov

Parkinson's Disease: The development of multi-target dopamine/serotonin receptor agonists containing the 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine structure is a promising strategy for Parkinson's disease. thieme-connect.comdntb.gov.uathieme-connect.com These compounds aim to address both the motor and non-motor symptoms of the disease by modulating multiple neurotransmitter systems. thieme-connect.comdntb.gov.uathieme-connect.com The lead compound, 34c , from this series showed excellent in vitro activity and metabolic stability. thieme-connect.comdntb.gov.uathieme-connect.com

Table 2: Receptor Activity of a Lead Compound for Parkinson's Disease

| Compound | D2 Receptor EC50 (nmol/L) | D3 Receptor EC50 (nmol/L) | 5-HT1A Receptor EC50 (nmol/L) |

| 34c | 3.3 | 10 | 1.4 |

The emergence of drug-resistant malaria parasites necessitates the discovery of new antimalarial agents with novel mechanisms of action. acs.orggoogle.com The this compound scaffold has been incorporated into molecules with potent antimalarial activity. acs.orggoogle.com

One such compound, (4-(6-(5-fluoropyridin-3-yl)pyrazin-2-yl)phenyl)(piperazin-1-yl)methanone, has been identified as a potential treatment for malaria, specifically for infections caused by Plasmodium falciparum. google.com This compound is part of a series of pyrazine (B50134) derivatives that have shown promise in combating this deadly parasite. google.com Further research into the mechanism of action and optimization of these compounds is ongoing.

The piperazine scaffold is a common feature in molecules with anti-inflammatory properties. nih.govresearchgate.netontosight.ai While direct studies on the anti-inflammatory effects of this compound itself are limited, its derivatives have been investigated in this context.

For example, piperazine derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitrite (B80452) and tumor necrosis factor-alpha (TNF-α). nih.gov This suggests that compounds containing the this compound moiety could be developed as anti-inflammatory agents.

Furthermore, this scaffold has been incorporated into inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling that is implicated in inflammatory and autoimmune diseases. smolecule.com For instance, TAK-659, a selective BTK inhibitor, contains a related chloro-fluoropyridinyl-piperazine structure. smolecule.com This highlights the potential of this chemical class to be adapted for targeting a variety of disease pathways beyond the central nervous system. smolecule.com

Emerging Research Directions and Future Perspectives

Advanced Methodologies in Synthetic and Computational Chemistry

The synthesis of derivatives based on the 1-(5-Fluoropyridin-3-yl)piperazine core is increasingly sophisticated, employing advanced methodologies to improve efficiency and explore a wider chemical space. Common synthetic strategies include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig coupling reactions to form the N-arylpiperazine linkage. mdpi.com For instance, the synthesis of various N-arylpiperazines often starts from piperazine (B1678402) and a suitable halo-substituted (hetero)arene. mdpi.com

In the creation of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, a multi-step synthesis was employed, starting from a protected (S)-N-((3-(5-fluoro-6-chloropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide precursor, which is then reacted with various pyrimidine-substituted piperazines. mdpi.com Similarly, the synthesis of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives involved reacting a key intermediate with different amines to generate a library of compounds for biological evaluation. researchgate.netthieme-connect.com These approaches allow for systematic structural modifications to establish comprehensive structure-activity relationships (SAR). hzdr.de

Computational chemistry plays a crucial, complementary role in guiding synthetic efforts. Predictive models for physicochemical properties are used to optimize drug-like characteristics. Key parameters for a related compound, 1-(3-Fluoropyridin-4-yl)piperazine, are calculated to assess its potential as a drug candidate. chemscene.com

| Computational Parameter | Predicted Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 28.16 Ų |

| LogP | 1.4739 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 1 |

Table 1: Predicted computational chemistry data for 1-(3-Fluoropyridin-4-yl)piperazine. chemscene.com

These computational insights help prioritize the synthesis of compounds with a higher probability of possessing favorable pharmacokinetic profiles, thereby streamlining the drug discovery process.

Multitarget Ligand Design and Polypharmacology

The concept of "one molecule, multiple targets," or polypharmacology, is a significant trend in drug design, aiming to address complex diseases by modulating several biological targets simultaneously. The this compound scaffold is well-suited for this approach, particularly in the field of neuroscience.

Research has focused on designing derivatives that act as multitarget agonists for dopamine (B1211576) (D2, D3) and serotonin (B10506) (5-HT1A) receptors. researchgate.netthieme-connect.comthieme-connect.com This strategy is considered a promising approach for treating Parkinson's disease (PD), as it may alleviate both motor and non-motor symptoms. researchgate.netthieme-connect.comthieme-connect.com The stimulation of 5-HT1A receptors, for example, is believed to offer benefits through non-dopaminergic mechanisms. researchgate.netthieme-connect.comthieme-connect.com Several novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives have been synthesized and shown to possess potent agonistic activity at both D2 and 5-HT1A receptors. researchgate.netthieme-connect.com

| Compound | Target(s) | Activity (EC50, nmol/L) | Therapeutic Area |

|---|---|---|---|

| Compound 7b | D2/D3/5-HT1A Receptor Agonist | D2: 0.9, D3: 19, 5-HT1A: 2.3 | Parkinson's Disease |

| Compound 34c | D2/D3/5-HT1A Receptor Agonist | D2: 3.3, D3: 10, 5-HT1A: 1.4 | Parkinson's Disease |

Table 2: Multitarget activity of selected 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives. researchgate.netthieme-connect.comthieme-connect.com

This multitarget approach is not limited to Parkinson's disease. Other studies have explored piperazine analogs for conditions like chronic pain, identifying compounds with strong inhibitory activity at both dopamine (DAT) and serotonin (SERT) transporters, combined with high-affinity antagonism of the 5-HT2A receptor. nih.gov The versatility of the fluoropyridinyl-piperazine core makes it an attractive starting point for developing next-generation therapeutics that offer enhanced efficacy by simultaneously engaging multiple pathways involved in a disease's pathology.

Application of Artificial Intelligence and Machine Learning in Drug Design

One of the key applications is de novo drug design, where deep learning models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can generate novel molecular structures with desired properties. rsc.org These models can be trained on vast datasets of known active compounds to learn the chemical rules for binding to a specific target, and then generate new molecules, including novel piperazine derivatives, that are predicted to be active. rsc.org For example, deep reinforcement learning has been used to identify novel inhibitor series, including a piperazine-based series, for targets like the SARS-CoV-2 main protease. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.